molecular formula C27H39NO3 B1249252 Spongidepsin

Spongidepsin

Cat. No. B1249252
M. Wt: 425.6 g/mol
InChI Key: POCWPUILAAGBLK-AZQWGEHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spongidepsin is a natural product found in Spongia and Dasycladus with data available.

Scientific Research Applications

Synthesis and Modification of Spongidepsin

  • Asymmetric Hydrogenation Route : Researchers developed a route to synthesize (-)-spongidepsin, a cytotoxic marine natural product, through highly stereoselective iridium-catalyzed hydrogenation reactions. This synthesis was adapted to create several spongidepsin analogs, which were then compared for cytotoxicity against the natural product (Zhu, Loudet, & Burgess, 2010).
  • Total Synthesis and Stereochemistry : Another study focused on the enantioselective total synthesis of (-)-spongidepsin and determined the absolute stereochemistry of its four stereocenters. Spongidepsin showed potent antitumor properties against various tumor cell lines (Ghosh & Xu, 2004).

Cytotoxicity and Antitumor Properties

  • Initial Discovery and Cytotoxic Activity : The initial discovery of spongidepsin from the Vanuatu marine sponge Spongia sp. revealed its structure and significant cytotoxic activity against cancer cell lines (Grassia et al., 2001).
  • Syntheses and Analogs : Various syntheses of (-)-spongidepsin, including seven total and/or formal syntheses, have been reported. The syntheses and the resultant analogs highlight its moderate antiproliferative activity and potential as a molecular model in drug research (Ferrié et al., 2020).

Methodological Advancements in Synthesis

  • Zr-Catalyzed Asymmetric Carboalumination : The ZACA reaction, a key component in the synthesis of (-)-spongidepsin, has been utilized for reagent-controlled asymmetric construction. This approach underscores the technical advancements in the synthesis of complex natural products (Zhu & Negishi, 2007).

properties

Molecular Formula

C27H39NO3

Molecular Weight

425.6 g/mol

IUPAC Name

(3S,6S,8S)-3-benzyl-4,6,8,11-tetramethyl-13-pent-4-ynyl-1-oxa-4-azacyclotridecane-2,5-dione

InChI

InChI=1S/C27H39NO3/c1-6-7-9-14-24-18-21(3)16-15-20(2)17-22(4)26(29)28(5)25(27(30)31-24)19-23-12-10-8-11-13-23/h1,8,10-13,20-22,24-25H,7,9,14-19H2,2-5H3/t20-,21?,22-,24?,25-/m0/s1

InChI Key

POCWPUILAAGBLK-AZQWGEHQSA-N

Isomeric SMILES

C[C@H]1CCC(CC(OC(=O)[C@@H](N(C(=O)[C@H](C1)C)C)CC2=CC=CC=C2)CCCC#C)C

Canonical SMILES

CC1CCC(CC(OC(=O)C(N(C(=O)C(C1)C)C)CC2=CC=CC=C2)CCCC#C)C

synonyms

spongidepsin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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